Ferric saccharate (CAS: 75050-77-0), commonly known as iron sucrose, is a polynuclear iron(III)-hydroxide complex non-covalently bound to sucrose molecules. In industrial and pharmaceutical contexts, it serves as a stable, water-soluble colloidal iron source. Unlike simple iron salts, ferric saccharate functions as a macromolecular complex with a tightly controlled weight-average molecular weight (Mw) of 34,000 to 60,000 Da [1]. This specific structural configuration allows for the slow, competitive exchange of iron directly to transferrin, preventing the rapid release of free iron into systemic circulation or sensitive biological media [2]. Its primary procurement value lies in its quantified safety profile over older dextran complexes, formulation stability at alkaline pH (10.5–11.0), and high bioavailability, making it a critical material for intravenous therapeutics and advanced serum-free biomanufacturing [1].
Procuring generic iron salts (such as ferrous sulfate) or older macromolecular complexes (such as iron dextran) as direct substitutes for ferric saccharate introduces severe process and safety liabilities. Simple iron salts rapidly dissociate in solution, releasing virtually all of their iron as free ions; this uncontrolled release causes severe oxidative stress, rapid renal clearance, and high toxicity, rendering them unsuitable for high-dose parenteral or sensitive cell-culture applications[1]. Conversely, while iron dextran provides a macromolecular structure, its high-molecular-weight dextran polymer shell is highly immunogenic, carrying a significant risk of severe anaphylaxis and necessitating mandatory clinical test doses[2]. Ferric saccharate’s non-covalent sucrose matrix bridges this gap, offering the colloidal stability of a complex without the immunogenicity of dextran or the oxidative toxicity of free iron [1].
When formulating intravenous iron therapies, immunogenicity is a primary selection factor. Iron sucrose demonstrates a significantly superior safety profile compared to older iron dextran complexes. Clinical pharmacovigilance data indicates that iron sucrose yields only 3.3 allergic events per million doses with zero fatalities, whereas iron dextran results in 8.7 allergic events and 31 fatalities per million doses[1]. This quantitative reduction in severe hypersensitivity allows iron sucrose to be administered without a mandatory test dose, streamlining clinical workflows.
| Evidence Dimension | Allergic events and fatalities per 1 million doses |
| Target Compound Data | 3.3 allergic events, 0 fatalities |
| Comparator Or Baseline | Iron dextran (8.7 allergic events, 31 fatalities) |
| Quantified Difference | 62% reduction in allergic events and 100% reduction in fatalities |
| Conditions | Clinical administration (per 1 million doses) |
Eliminates the regulatory and clinical burden of mandatory test doses, making it the preferred API for modern intravenous iron formulations.
The structural integrity of the iron-carbohydrate complex dictates the release rate of free (labile) iron, which is responsible for oxidative toxicity. Ferric saccharate maintains a highly stable polynuclear iron(III) core, restricting the in vitro chelatable (labile) iron fraction to merely 0.33%–0.61%[1]. In contrast, simple iron salts like ferrous sulfate dissociate completely, releasing virtually all of their iron as free ions. This controlled release mechanism allows ferric saccharate to safely transfer iron to transferrin without saturating plasma binding capacity or causing oxidative tissue damage.
| Evidence Dimension | Chelatable (labile) iron fraction |
| Target Compound Data | 0.33% to 0.61% labile iron |
| Comparator Or Baseline | Simple iron salts e.g., ferrous sulfate (~100% free iron) |
| Quantified Difference | >99% reduction in immediate free iron release |
| Conditions | In vitro chelation assay (e.g., DFO chelation) |
Ensures high-dose tolerability in parenteral formulations and prevents oxidative degradation in sensitive cell culture media.
For therapeutic efficacy, the API must rapidly replenish iron stores without being prematurely excreted. In comparative clinical trials, intravenous iron sucrose increased serum ferritin levels by an average of 317.16 ng/mL after four weeks of treatment[1]. Conversely, standard oral ferrous sulfate achieved an increase of only 83 ng/mL over the same period [1]. The non-covalent sucrose shell of ferric saccharate facilitates direct uptake by the reticuloendothelial system, bypassing the rate-limiting gastrointestinal absorption pathways that hinder simple iron salts.
| Evidence Dimension | Increase in serum ferritin at 4 weeks |
| Target Compound Data | 317.16 ± 146.19 ng/mL |
| Comparator Or Baseline | Oral ferrous sulfate (83 ± 18.64 ng/mL) |
| Quantified Difference | 3.8-fold greater increase in serum ferritin |
| Conditions | 4-week clinical administration in iron-deficient patients |
Provides quantitative justification for selecting this complex over cheaper iron salts when rapid, high-capacity physiological iron loading is required.
The molecular weight of the iron-carbohydrate complex is critical for determining its clearance rate and half-life. Ferric saccharate exhibits a tightly controlled weight-average molecular weight (Mw) of 34,000 to 60,000 Da, with a molecular weight distribution (polydispersity index, Mw/Mn) of less than 1.7 [1]. This specific size range prevents rapid renal elimination—which occurs with complexes under 18,000 Da—while avoiding the prolonged tissue retention and immunogenicity associated with high-molecular-weight iron dextran, which often exceeds 100,000 Da [2].
| Evidence Dimension | Weight-average molecular weight (Mw) |
| Target Compound Data | 34,000–60,000 Da (Mw/Mn < 1.7) |
| Comparator Or Baseline | Iron dextran (>100,000 Da) and low-Mw complexes (<18,000 Da) |
| Quantified Difference | Optimized mid-range Mw preventing both rapid renal clearance and prolonged tissue accumulation |
| Conditions | Size-exclusion chromatography (SEC) characterization |
Guarantees reproducible pharmacokinetic profiles and batch-to-batch consistency for pharmaceutical manufacturing.
Ferric saccharate is the preferred active pharmaceutical ingredient (API) for modern parenteral iron therapies. Its tightly controlled molecular weight (34,000–60,000 Da) and superior immunogenic safety profile compared to iron dextran make it ideal for high-dose intravenous formulations without the need for mandatory clinical test doses[1].
In biomanufacturing, ferric saccharate is utilized as a highly bioavailable, non-toxic iron supplement. Because its labile iron fraction is strictly limited to 0.33%–0.61%, it prevents the oxidative stress and premature precipitation commonly caused by simple iron salts, ensuring stable cell growth in sensitive mammalian cell cultures[2].
The compound is specifically selected for formulations targeting chronic kidney disease patients undergoing hemodialysis. Its controlled iron release mechanism directly to transferrin ensures rapid replenishment of iron stores (demonstrated by a 3.8-fold greater ferritin increase vs. oral salts) without saturating plasma binding capacity or causing systemic toxicity during rapid infusion [3].